4-oxo-1H-quinazoline-7-carboxylic acid
CAS No.:
Cat. No.: VC13247555
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O3 |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 4-oxo-1H-quinazoline-7-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) |
| Standard InChI Key | ICASWNVSUDFGRH-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=C(C=C1C(=O)O)NC=NC2=O |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NC=NC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
4-Oxo-1H-quinazoline-7-carboxylic acid features a quinazoline core substituted with a ketone group at position 4 and a carboxylic acid group at position 7 (Figure 1). Its IUPAC name is 4-oxo-1H-quinazoline-7-carboxylic acid, and its systematic SMILES notation is C1=CC2=C(C=C1C(=O)O)NC=NC2=O. The compound’s planar structure facilitates π-π stacking interactions, which are critical for binding to biological targets such as enzymes and receptors.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| CAS Number | 422277-16-5 |
| IUPAC Name | 4-Oxo-1H-quinazoline-7-carboxylic acid |
| Solubility | Limited in water; soluble in polar aprotic solvents |
Physicochemical Stability
The compound remains stable under ambient conditions when stored in sealed containers but may degrade under prolonged exposure to light or moisture. Its carboxylic acid group enhances solubility in basic aqueous solutions, enabling formulation for biological assays.
Synthesis and Manufacturing
Laboratory Synthesis Pathways
Quinazoline derivatives are typically synthesized via cyclization reactions involving anthranilic acid or its derivatives. For 4-oxo-1H-quinazoline-7-carboxylic acid, a common route involves:
-
Chlorination of Quinazolinone Intermediates: Reaction of 4-hydroxyquinazoline with phosphorus oxychloride yields 4-chloroquinazoline, which is subsequently hydrolyzed to introduce the oxo group .
-
Carboxylation at Position 7: Direct carboxylation using carbon dioxide under high-pressure conditions or via Friedel-Crafts acylation with chloroformate derivatives.
A representative synthesis from the literature involves the hydrolysis of dimethyl aminoterephthalate to 2-aminoterephthalic acid, followed by selective esterification and cyclization with urea or thiourea derivatives to form the quinazoline core .
Industrial Production Considerations
Scalable synthesis requires optimizing reaction conditions to minimize byproducts. Continuous flow reactors and catalytic methods are employed to enhance yield and purity. For instance, the use of sodium hydroxide in tandem with alkyl halides facilitates efficient alkylation of intermediate 7-carboxyquinazolinones .
Research Findings and Experimental Data
In Vitro Studies
A 2022 study evaluated quinazoline-7-carboxamide derivatives for sEH inhibition. Compound 34 (a methylated analog) exhibited an IC₅₀ of 12 nM, highlighting the importance of the carboxylic acid moiety for enzymatic interaction . Another study reported that halogenation at position 2 enhanced cytotoxicity against MCF-7 breast cancer cells by 40% compared to the parent compound.
Table 2: Biological Activities of Selected Derivatives
| Compound | Modification | IC₅₀ (sEH) | Cytotoxicity (MCF-7) |
|---|---|---|---|
| 5 | None | 0.87 μM | 18% inhibition |
| 34 | Methylation at N3 | 12 nM | 55% inhibition |
| 45 | 2-Chlorobenzylthio | 24 nM | 62% inhibition |
Molecular Docking Analyses
Docking simulations using the sEH active site (PDB: 4JNC) revealed that the carboxylic acid group forms hydrogen bonds with Tyr383 and Asp355, while the quinazoline core engages in hydrophobic interactions with Val497 . These findings rationalize the high inhibitory potency of carboxylated derivatives.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinazoline core to optimize pharmacokinetic properties.
-
In Vivo Efficacy Trials: Evaluating bioavailability and toxicity in animal models of cancer and inflammation.
-
Polypharmacology Approaches: Designing multitarget inhibitors that simultaneously modulate FLAP, sEH, and related pathways.
The integration of computational chemistry and high-throughput screening will accelerate the development of 4-oxo-1H-quinazoline-7-carboxylic acid derivatives as next-generation therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume